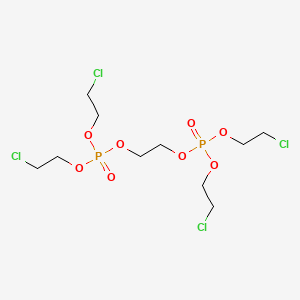
Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester is a chemical compound with the molecular formula C10H20Cl4O8P2. It is also known by its CAS number 33125-86-9. This compound is characterized by the presence of phosphoric acid esterified with 2-chloroethyl groups attached to an ethane-1,2-diyl backbone. It is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester typically involves the reaction of phosphoric acid with 2-chloroethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the phosphoric acid. The general reaction can be represented as follows:
H3PO4+4ClCH2CH2OH→C10H20Cl4O8P2+4H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound. The use of continuous flow reactors and automated control systems ensures high yield and purity of the product.
化学反应分析
Types of Reactions
Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different phosphoric acid esters.
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of phosphoric acid and 2-chloroethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diyl backbone, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with common acids being hydrochloric acid (HCl) and sulfuric acid (H2SO4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products
Substitution Reactions: Formation of various phosphoric acid esters depending on the nucleophile used.
Hydrolysis: Phosphoric acid and 2-chloroethanol.
Oxidation: Oxidized derivatives of the original compound.
科学研究应用
Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester involves its interaction with various molecular targets. The compound can act as an alkylating agent, where the 2-chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins. This alkylation can lead to the inhibition of biological processes and has potential therapeutic applications.
相似化合物的比较
Similar Compounds
Tetrakis(2-chloroethyl) oxydi-2,1-ethanediyl bis(phosphate): Similar in structure but with an additional ethylene glycol unit.
Ethylene bis(bis(2-chloroethyl)phosphate): Contains two phosphoric acid units linked by an ethylene bridge.
Tetrakis(2-chloroethyl) ethylene diphosphate: Similar structure with variations in the phosphate ester groups.
Uniqueness
Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester is unique due to its specific arrangement of phosphoric acid and 2-chloroethyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
33125-86-9 |
|---|---|
分子式 |
C10H20Cl4O8P2 |
分子量 |
472.0 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethoxy)phosphoryloxy]ethyl bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C10H20Cl4O8P2/c11-1-5-17-23(15,18-6-2-12)21-9-10-22-24(16,19-7-3-13)20-8-4-14/h1-10H2 |
InChI 键 |
CJWBPEYRTPGWPF-UHFFFAOYSA-N |
规范 SMILES |
C(COP(=O)(OCCCl)OCCCl)OP(=O)(OCCCl)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


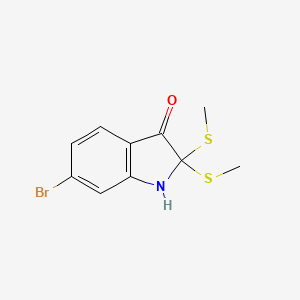
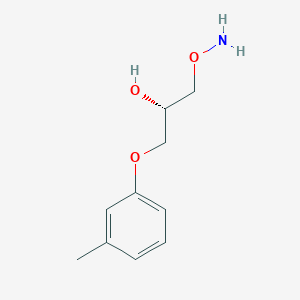

![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
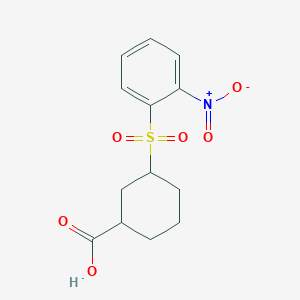
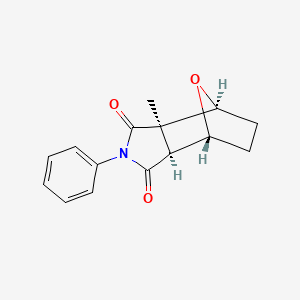

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
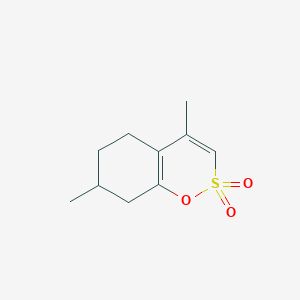

![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)

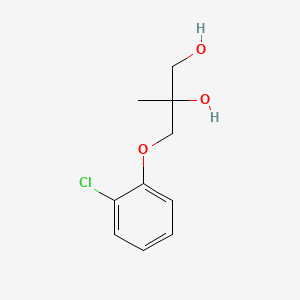
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
